Gestonorone
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Gestonoron umfasst mehrere Schritte, beginnend mit Östron-Derivaten. Ein gängiges Verfahren beinhaltet die Ethinylierung von Östron-Derivaten, gefolgt von Acylierungs- und Bromierungsreaktionen . Der Prozess umfasst die folgenden Schritte:
Ethinylierung: Östron-Derivate werden an Position 17 ethinyliert.
Acylierung: Die 17-Hydroxylgruppe wird acyliert.
Bromierung: Die Ethinylgruppe wird mit N-Bromacetamid bromiert.
Debromierung: Die Verbindung wird in Gegenwart von Zink und Essigsäure debromiert.
Reduktion: Die Verbindung wird mit Calciummetall in flüssigem Ammoniak reduziert.
Isomerisierung: Die Isoprenan-Seitenkette wird in Essigsäure isomerisiert.
Chemische Reaktionsanalyse
Gestonoron unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktion an den Positionen C5, C3 und C20.
Oxidation: Oxidationsreaktionen können auftreten, die zur Bildung verschiedener Metaboliten führen.
Substitution: Substitutionsreaktionen an verschiedenen Positionen am Steroidgerüst. Häufig verwendete Reagenzien in diesen Reaktionen sind Zink, Essigsäure, Calciummetall und N-Bromacetamid.
Wissenschaftliche Forschungsanwendungen
Gestonoron wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Medizin: Wird zur Behandlung von benignen Prostatahyperplasien und Endometriumkarzinomen eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf Hormonrezeptoren und zelluläre Signalwege.
Chemie: Wird als Modellverbindung zur Untersuchung der Steroidchemie und -reaktionen verwendet.
Industrie: Wird bei der Synthese anderer Steroidverbindungen und Arzneimittel eingesetzt.
Wirkmechanismus
Gestonoron wirkt als Agonist des Progesteronrezeptors, dem biologischen Ziel von Gestagenen wie Progesteron . Es bindet an den Progesteronrezeptor und führt zur Aktivierung verschiedener zellulärer Signalwege, die an der Regulation der Genexpression und zellulären Funktionen beteiligt sind. Dieser Mechanismus ist entscheidend für seine therapeutischen Wirkungen bei der Behandlung von Prostatavergrößerung und Endometriumkarzinom .
Analyse Chemischer Reaktionen
Gestonorone undergoes various chemical reactions, including:
Reduction: Reduction at the C5, C3, and C20 positions.
Oxidation: Oxidation reactions can occur, leading to the formation of different metabolites.
Substitution: Substitution reactions at various positions on the steroid backbone. Common reagents used in these reactions include zinc, acetic acid, calcium metal, and N-bromoacetamide.
Wissenschaftliche Forschungsanwendungen
Gestonorone has been widely studied for its applications in various fields:
Medicine: Used in the treatment of benign prostatic hypertrophy and endometrial cancer.
Biology: Studied for its effects on hormone receptors and cellular pathways.
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Industry: Employed in the synthesis of other steroidal compounds and pharmaceuticals.
Wirkmechanismus
Gestonorone acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It binds to the progesterone receptor, leading to the activation of various cellular pathways involved in the regulation of gene expression and cellular functions. This mechanism is crucial for its therapeutic effects in treating prostate enlargement and endometrial cancer .
Vergleich Mit ähnlichen Verbindungen
Gestonoron ähnelt anderen Gestagenen wie Progesteron, 17α-Hydroxyprogesteron und 19-Norprogesteron . Es besitzt einzigartige Eigenschaften, darunter seine spezifische Bindungsaffinität zum Progesteronrezeptor und seine unterschiedlichen Stoffwechselwege . Ähnliche Verbindungen umfassen:
Progesteron: Ein natürliches Gestagen mit einem breiteren Spektrum an hormonellen Aktivitäten.
17α-Hydroxyprogesteron: Ein synthetisches Gestagen mit geringerer Affinität zum Progesteronrezeptor im Vergleich zu Gestonoron.
19-Norprogesteron: Ein weiteres synthetisches Gestagen mit unterschiedlichen metabolischen und pharmakologischen Eigenschaften.
Die einzigartige Bindungsaffinität und das metabolische Profil von Gestonoron machen es zu einer wertvollen Verbindung in der medizinischen und wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUITFQDGVJSK-XGXHKTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175631 | |
Record name | Gestonorone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-18-0 | |
Record name | Gestonorone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2137-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestonorone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gestonorone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13230 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gestonorone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gestonorone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTONORONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gestonorone caproate?
A1: this compound caproate primarily acts as an inhibitor of the 5α-reductase enzyme. [, ] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen. [, ]
Q2: How does inhibiting 5α-reductase impact prostatic tissue?
A2: By inhibiting 5α-reductase, this compound caproate reduces the conversion of testosterone to DHT in prostatic tissue. [, ] Since DHT plays a significant role in prostatic cell growth, this inhibition can lead to a reduction in prostate size. [, , ]
Q3: Beyond prostatic tissue, what other effects does this compound caproate exert?
A3: this compound caproate can also suppress luteinizing hormone (LH) levels in the plasma and serum. [] This effect has been observed with both daily and alternate-day administration of the drug. []
Q4: Does this compound caproate influence testosterone turnover in renal cell carcinoma?
A4: Research suggests that this compound caproate does not significantly impact testosterone turnover in renal cell carcinoma. [] This is because the drug primarily targets the reductive pathway of testosterone metabolism, which is less active in renal cell carcinoma compared to normal kidney tissue. []
Q5: What is the molecular formula and weight of this compound caproate?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight, this compound caproate is a 19-nortestosterone derivative. Further research is needed to obtain this specific information.
Q6: Is there any information available about the spectroscopic data of this compound caproate?
A6: The provided abstracts do not contain details about the spectroscopic data of this compound caproate.
Q7: How is this compound caproate administered, and what is its typical dosage regimen?
A7: While this Q&A focuses on the scientific aspects and avoids dosage information, research shows various administration routes and dosages for this compound caproate. Further research into specific studies is recommended for a comprehensive understanding of these aspects.
Q8: How does this compound caproate impact the hypophyseal-gonadal axis in males?
A8: Studies suggest that unlike other antiandrogens like cyproterone acetate, this compound caproate does not seem to affect the hypophyseal-gonadal axis or spermatogenesis in males. []
Q9: What in vitro models have been used to study the effects of this compound caproate?
A9: Researchers have employed in vitro models, such as incubating cancerous prostate tissue with tritiated testosterone and varying concentrations of this compound caproate. [] This method helps in analyzing testosterone metabolism and the drug's suppressive effects on 5α-reductase activity. []
Q10: What is the impact of this compound caproate on macrophage Fc gamma receptors?
A10: Research indicates that treatment with this compound caproate can decrease the expression of Fc gamma receptors on macrophages. [] This effect might be relevant for understanding the drug's potential in modulating immune responses. []
Q11: Are there any reported side effects associated with this compound caproate treatment?
A11: While this Q&A focuses on the scientific aspects and avoids discussing side effects, some studies mention potential side effects. It is crucial to consult comprehensive research articles and clinical trial data for a complete understanding of the safety profile of this compound caproate.
Q12: Are there any specific drug delivery strategies being explored for this compound caproate?
A12: The provided research abstracts do not elaborate on specific drug delivery strategies employed for this compound caproate.
Q13: Have any biomarkers been identified to predict the efficacy of this compound caproate treatment?
A13: The provided research abstracts do not mention any specific biomarkers associated with the efficacy of this compound caproate treatment.
Q14: What research tools and resources are valuable for studying this compound caproate?
A14: Various techniques, including in vitro cell culture systems, animal models, and clinical trials, are crucial for studying the effects and mechanisms of action of this compound caproate. Additionally, tools for genomic analysis, such as genome-wide association studies (GWAS), can provide insights into the genetic factors influencing the drug's efficacy and potential applications in conditions like benign prostatic hyperplasia (BPH). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.